Pradefovir
Overview
Description
Pradefovir mesylate, also known as remofovir mesylate, is an orally administered small molecule compound that belongs to a novel series of phosphate and phosphonate prodrugs of adefovir. It was designed to specifically target the liver and reduce risks to external tissues, especially the kidneys, while improving the therapeutic results of adefovir. This compound is primarily investigated for its potential in treating chronic hepatitis B virus infections .
Mechanism of Action
Target of Action
Pradefovir is an orally administered small molecule compound that belongs to a novel series of phosphate and phosphonate prodrugs of adefovir . Adefovir is an acyclic phosphonate analogue of adenine that is used to treat hepatitis B virus . The primary target of this compound is the liver, where it is predominantly expressed .
Mode of Action
This compound is activated through oxidation that is mediated by cytochrome P-450 (CYP) 3A4, which is predominantly expressed in the liver . This allows for increased Hepsera concentrations selectively in the liver .
Biochemical Pathways
This compound is efficiently converted to adefovir [9-(2-phosphonylmethoxyethyl) adenine (PMEA)], producing high hepatic PMEA concentration but low levels in the systemic circulation and kidney . This conversion allows for the inhibition of the hepatitis B virus DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate .
Pharmacokinetics
The peak plasma concentration (Cmax) and area under the curve (AUC) 0–48 of serum this compound ranged from (21.41 ± 12.98) to (447.33 ± 79.34) ng/mL and (46.10 ± 29.45) to (748.18 ± 134.15) ng h/mL across the dose range, respectively . The Cmax and AUC 0–48 of serum PMEA ranged from 18.10 ± 4.96 to 312.33 ± 114.19 ng/mL and 72.65 ± 28.25 to 1095.48 ± 248.47 ng h/mL .
Result of Action
The result of this compound’s action is the inhibition of the hepatitis B virus DNA polymerase (reverse transcriptase), which leads to the termination of the DNA chain . This inhibits the replication of the hepatitis B virus, thereby treating the infection .
Action Environment
The action of this compound is influenced by the expression of cytochrome P-450 (CYP) 3A4 in the liver . Additionally, the conversion of this compound to PMEA can be influenced by single nucleotide polymorphisms (SNPs) in genes related to metabolism and distribution .
Biochemical Analysis
Biochemical Properties
Pradefovir interacts with the enzyme cytochrome P-450 (CYP) 3A4, which is predominantly expressed in the liver . This interaction allows this compound to be activated through oxidation . The activated this compound allows Hepsera, a medication used to treat hepatitis B, to be concentrated in the liver .
Cellular Effects
This compound has demonstrated potent preclinical and clinical anti-HBV activity . It is highly stable in both plasma and tissues . This compound is efficiently converted to adefovir, producing high hepatic PMEA concentration but low levels in the systemic circulation and kidney .
Molecular Mechanism
The mechanism of action of this compound involves its activation through oxidation that is mediated by cytochrome P-450 (CYP) 3A4 . This allows for increased Hepsera concentrations selectively in the liver .
Temporal Effects in Laboratory Settings
This compound has shown good efficacy and an acceptable safety profile in phase II development for the treatment of chronic hepatitis B . The peak plasma concentration and area under the curve of serum this compound ranged from (21.41 ± 12.98) to (447.33 ± 79.34) ng/mL and (46.10 ± 29.45) to (748.18 ± 134.15) ng h/mL across the dose range, respectively .
Metabolic Pathways
This compound is involved in the metabolic pathway mediated by cytochrome P-450 (CYP) 3A4 . It is activated through oxidation, allowing for increased Hepsera concentrations selectively in the liver .
Transport and Distribution
This compound is designed to specifically target the liver, reducing risks to external tissue, especially the kidneys . It is activated in the liver, allowing Hepsera to be concentrated in the liver while maintaining lower concentration levels in other tissues .
Subcellular Localization
The subcellular localization of this compound is predominantly in the liver, where it is activated through oxidation mediated by cytochrome P-450 (CYP) 3A4 . This allows for increased Hepsera concentrations selectively in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pradefovir is synthesized through a series of chemical reactions involving the incorporation of a phosphate or phosphonate group into the adefovir molecule. The synthesis involves the following steps:
Phosphorylation: The starting material, adefovir, undergoes phosphorylation to introduce the phosphate group.
Mesylation: The phosphorylated intermediate is then treated with methanesulfonyl chloride to form the mesylate ester.
Purification: The final product, this compound mesylate, is purified using standard chromatographic techniques to ensure high purity and stability.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Batch Processing: Large quantities of adefovir are phosphorylated and mesylated in batch reactors.
Continuous Flow Processing: Advanced continuous flow reactors are employed to enhance reaction efficiency and reduce production time.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Pradefovir undergoes several chemical reactions, including:
Hydrolysis: The mesylate ester group can undergo hydrolysis under acidic or basic conditions to release the active adefovir molecule.
Common Reagents and Conditions:
Oxidation: Cytochrome P-450 (CYP) 3A4 enzyme is the primary reagent involved in the oxidation process.
Hydrolysis: Acidic or basic conditions are used to facilitate the hydrolysis of the mesylate ester group.
Major Products Formed:
Scientific Research Applications
Pradefovir has several scientific research applications, including:
Chemistry: this compound serves as a model compound for studying the synthesis and reactivity of phosphate and phosphonate prodrugs.
Biology: this compound is used to investigate the role of cytochrome P-450 enzymes in drug metabolism and activation.
Medicine: this compound is being developed as a potential treatment for chronic hepatitis B virus infections, with ongoing clinical trials to evaluate its efficacy and safety
Comparison with Similar Compounds
Pradefovir is compared with other similar compounds, such as:
Adefovir: this compound is a prodrug of adefovir, designed to improve liver targeting and reduce nephrotoxicity.
Tenofovir: Another nucleotide analogue used to treat hepatitis B virus infections, tenofovir has a different activation pathway and pharmacokinetic profile.
Entecavir: A nucleoside analogue with a distinct mechanism of action, entecavir is used as an alternative treatment for hepatitis B virus infections.
Uniqueness of this compound: this compound’s unique liver-targeting property and reduced nephrotoxicity make it a promising candidate for the treatment of chronic hepatitis B virus infections. Its ability to achieve high hepatic concentrations while minimizing systemic exposure sets it apart from other similar compounds .
Properties
IUPAC Name |
9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN5O4P/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21)/t14-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNHAOBXDGOXRR-HJFSHJIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[P@@](=O)(O[C@@H]1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN5O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870372 | |
Record name | Pradefovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625095-60-5 | |
Record name | Pradefovir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625095605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pradefovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15550 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pradefovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRADEFOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZE85Q9Q61 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.